(m-Aminophenyl)metaboric acid hydrochloride structural formula
(m-Aminophenyl)metaboric acid hydrochloride structural formula
An In-depth Technical Guide to (m-Aminophenyl)boronic Acid Hydrochloride
Introduction
(m-Aminophenyl)boronic acid hydrochloride, also referred to as 3-aminophenylboronic acid hydrochloride, is a versatile organic compound widely utilized by researchers, scientists, and drug development professionals. Its structure, featuring both an amino group and a boronic acid moiety on a phenyl ring, makes it a valuable building block in organic synthesis and a key intermediate in the development of pharmaceuticals and advanced materials.[1][2] The hydrochloride salt form often enhances the compound's stability and solubility in water and polar organic solvents, facilitating its use in various chemical reactions.
This guide provides a comprehensive overview of (m-aminophenyl)boronic acid hydrochloride, detailing its structural formula, physicochemical properties, experimental protocols for its synthesis, and its significant applications, particularly in cross-coupling reactions.
Chemical Identity and Structure
The compound is systematically known as (3-aminophenyl)boronic acid hydrochloride. While sometimes referred to by the synonym "(m-Aminophenyl)metaboric acid hydrochloride," the boronic acid structure is the commonly accepted representation in chemical literature and databases. The structure consists of a benzene ring substituted with an amino group (-NH2) at the meta (position 3) and a boronic acid group (-B(OH)2) at position 1.
The key identifiers and structural information for this compound are summarized below.
| Identifier | Value |
| Compound Name | 3-Aminophenylboronic acid hydrochloride |
| Synonyms | (m-Aminophenyl)boronic acid hydrochloride, 3-Aminobenzeneboronic acid hydrochloride, (m-Aminophenyl)metaboric acid HCl |
| CAS Number | 85006-23-1[3] |
| Molecular Formula | C6H8BNO2·HCl or C6H9BClNO2 |
| Molecular Weight | 173.41 g/mol [3] |
| SMILES | Cl.Nc1cccc(c1)B(O)O |
| InChI Key | QBMHZZHJIBUPOX-UHFFFAOYSA-N |
Physicochemical Properties
(m-Aminophenyl)boronic acid hydrochloride is typically a solid at room temperature, with its appearance ranging from white to off-white or pale yellow.[3] Its solubility in polar solvents is a key characteristic for its application in solution-phase chemistry.
| Property | Description |
| Appearance | White to off-white crystalline solid; Pale yellow to blackish gray crystalline powder[3] |
| Purity (Assay) | ≥96%[3], 98% |
| Solubility | Soluble in water and polar organic solvents |
| Storage | Keep at room temperature[3] |
Synthesis and Experimental Protocols
The synthesis of the parent compound, 3-aminophenylboronic acid, is a crucial first step, after which it can be converted to its hydrochloride salt. A common laboratory-scale synthesis involves the reduction of the corresponding nitro compound, 3-nitrophenylboronic acid.
Experimental Protocol: Synthesis of 3-Aminophenylboronic Acid
This protocol is adapted from a general method for the reduction of nitrophenylboronic acids.[4]
Materials:
-
3-Nitrophenylboronic acid (1 eq.)
-
Iron powder (5 eq.)
-
Hexafluoroisopropanol (HFIP) (10 eq.)
-
2N aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 3-nitrophenylboronic acid (1 eq.), hexafluoroisopropanol (10 eq.), and iron powder (5 eq.).
-
Stir the mixture and add 2N aqueous hydrochloric acid dropwise.
-
Continue stirring the reaction mixture at room temperature for approximately 30 minutes.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-aminophenylboronic acid.[4]
To obtain the hydrochloride salt, the purified 3-aminophenylboronic acid can be dissolved in a suitable solvent and treated with a stoichiometric amount of hydrochloric acid.
Caption: Synthesis workflow for 3-Aminophenylboronic Acid.
Applications in Research and Drug Development
The dual functionality of (m-aminophenyl)boronic acid hydrochloride makes it a highly valuable reagent in multiple fields.[1][2]
Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular skeletons, which is essential for synthesizing many pharmaceutical agents.[2] The boronic acid group participates in the catalytic cycle, while the amino group can be a site for further functionalization.
General Protocol: Suzuki-Miyaura Coupling
Materials:
-
(m-Aminophenyl)boronic acid hydrochloride (1-1.5 eq.)
-
Aryl or vinyl halide (1 eq.)
-
Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)
-
Base (e.g., K2CO3, Na2CO3, Cs2CO3, 2-3 eq.)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
In a reaction flask, combine the aryl halide, (m-aminophenyl)boronic acid hydrochloride, and the base.
-
De-gas the solvent system by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Add the degassed solvent to the reaction flask, followed by the palladium catalyst.
-
Heat the reaction mixture (typically 80-110 °C) under an inert atmosphere and monitor its progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the combined organic layers.
-
Purify the crude product via column chromatography or recrystallization.
Caption: The catalytic cycle of a Suzuki-Miyaura reaction.
Medicinal Chemistry and Materials Science
In drug discovery, boronic acids are recognized for their unique ability to form reversible covalent bonds, making them attractive for designing enzyme inhibitors.[5] Specifically, aminophenylboronic acid derivatives are used as scaffolds for developing inhibitors of enzymes like β-lactamases, which are responsible for bacterial resistance to antibiotics.[6]
In materials science, the boronic acid group's ability to reversibly bind with diols is exploited in the development of sensors, particularly for detecting sugars, and in creating stimuli-responsive polymers.[1] The amino group provides a convenient handle for attaching the molecule to surfaces or polymer backbones.
Caption: Logical workflow of diol sensing using boronic acids.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 85006-23-1・m-Aminophenylboronic Acid Hydrochloride・321-69061・327-69063[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. 3-Aminobenzeneboronic acid | 30418-59-8 [chemicalbook.com]
- 5. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]
- 6. 3-Aminophenylboronic Acid | 206658-89-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
